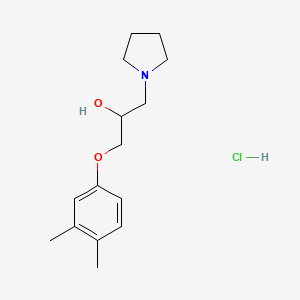
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of a pyrrolidine ring, a dimethylphenoxy group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3-(3,4-dimethylphenoxy)propan-1,2-diol. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is usually achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-dimethylphenoxy)-3-aminopropan-2-ol: Similar structure but with an amino group instead of a pyrrolidine ring.
1-(3,4-dimethylphenoxy)-3-morpholinopropan-2-ol: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-5-6-15(9-13(12)2)18-11-14(17)10-16-7-3-4-8-16;/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNMXJFLOOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5181133.png)

![N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B5181142.png)
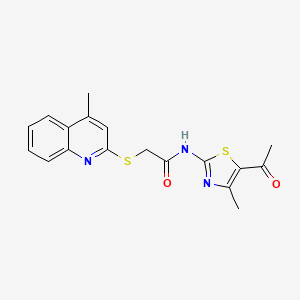
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
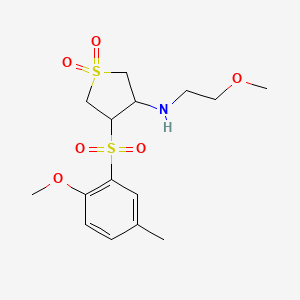
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B5181178.png)
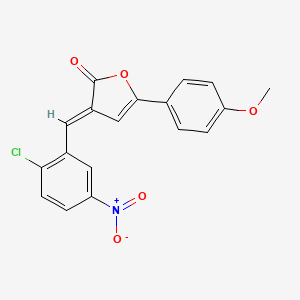
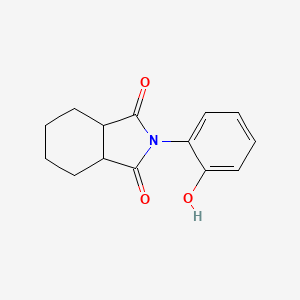
![(6Z)-2-(furan-2-yl)-5-imino-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)
![2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
![1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
